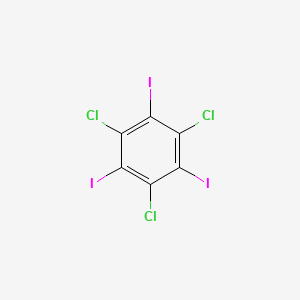

1,3,5-Trichloro-2,4,6-triiodobenzene

Overview

Description

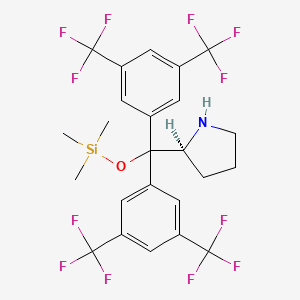

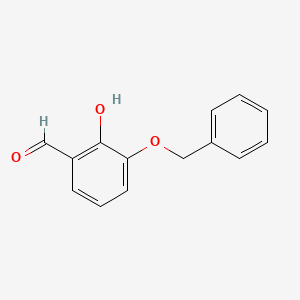

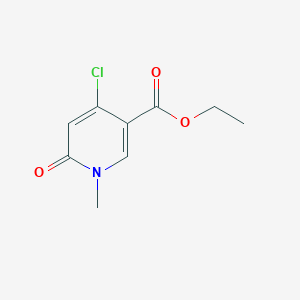

1,3,5-Trichloro-2,4,6-triiodobenzene is a chemical compound with the molecular formula C6Cl3I3 . It is used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structure of 1,3,5-Trichloro-2,4,6-triiodobenzene consists of a benzene ring with three chlorine atoms and three iodine atoms attached . The molecular weight is 559.13 .Physical And Chemical Properties Analysis

1,3,5-Trichloro-2,4,6-triiodobenzene is a solid at 20°C . . It should be stored in a dark place and is sensitive to light .Scientific Research Applications

Photoactive Cross-linking Reagents

- Polymer Chemistry Applications : The triazides derived from compounds similar to 1,3,5-Trichloro-2,4,6-triiodobenzene, such as 1,3,5-triazido-2,4,6-trichlorobenzene, have been found useful as new photoactive cross-linking reagents for polymer chemistry. These compounds offer a practical use in creating new materials with desirable properties through photochemical processes (Chapyshev & Chernyak, 2013).

Molecular Scaffolds

- Scaffolding in Molecular Receptors : Derivatives such as 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene have been utilized as scaffolds for many molecular receptors, indicating the structural importance of halogenated benzene derivatives in designing complex molecular architectures (Wallace et al., 2005).

Recyclable “Iodoarene” for Organic Synthesis

- Organic Synthesis : The synthesis of 2,4,6-tris[(4-iodo)phenoxy]-1,3,5-triazine from reactions involving similar compounds showcases their use as recyclable "iodoarene" for α-tosyloxylation of enolizable ketones. This application is crucial for developing efficient and environmentally friendly methodologies in organic synthesis (Thorat et al., 2014).

Isostructural Polymorphs and Solid-Solutions

- Crystal Engineering : Research into isostructural polymorphs of compounds closely related to 1,3,5-Trichloro-2,4,6-triiodobenzene, such as triiodoresorcinol and triiodophloroglucinol, has provided insights into crystal engineering. These findings help understand the intermolecular interactions and polymorphism in crystalline materials, which is critical for the design of materials with specific physical properties (Nath et al., 2008).

Energetic Materials

- High-Energy Materials (HEMs) : The synthesis and characterization of derivatives like 1,3,5-tris(2-nitroxyethylnitramino)-2,4,6-trinitrobenzene highlight the potential of halogenated benzene derivatives in creating high-energy materials. These compounds are of interest for applications requiring materials with high explosive power but controlled sensitivity, demonstrating the balance between performance and safety in energetic materials design (Badgujar et al., 2008).

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets through halogen bonding .

Action Environment

The action of 1,3,5-Trichloro-2,4,6-triiodobenzene can be influenced by environmental factors. For instance, it is known to be light-sensitive and should be stored at 2-8°C .

properties

IUPAC Name |

1,3,5-trichloro-2,4,6-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCCCPGFWUMWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465308 | |

| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trichloro-2,4,6-triiodobenzene | |

CAS RN |

151721-79-8 | |

| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,3,5-trichloro-2,4,6-triiodobenzene in the synthesis of the NLO chromophore, 1,3,5-tris(4-N,N-dihexylaminophenylethynyl)-2,4,6-tris(4-nitrophenylethynyl)benzene (4b)?

A1: 1,3,5-Trichloro-2,4,6-triiodobenzene serves as a key starting material in the multi-step synthesis of 4b []. Its structure, featuring alternating chlorine and iodine atoms, allows for selective palladium-catalyzed coupling reactions. Specifically, it reacts with 4-nitrophenylacetylene to yield 1,3,5-trichloro-2,4,6-tris(4-nitrophenylethynyl)benzene, which is further modified to obtain the final NLO chromophore, 4b [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)

![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)